Clomocycline

Beschreibung

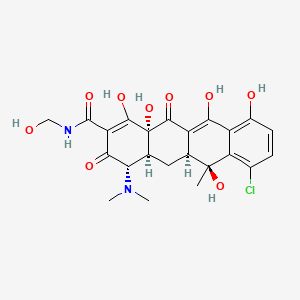

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O9/c1-22(34)8-6-9-16(26(2)3)18(30)14(21(33)25-7-27)20(32)23(9,35)19(31)12(8)17(29)13-11(28)5-4-10(24)15(13)22/h4-5,8-9,16,27-29,32,34-35H,6-7H2,1-3H3,(H,25,33)/t8-,9-,16-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTHDFJCJQJHKD-KMVLDZISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905089 | |

| Record name | Clomocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181-54-0 | |

| Record name | Clomocycline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001181540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00453 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clomocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOMOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP0241BU76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clomocycline on the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clomocycline, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This guide provides a detailed examination of the molecular mechanism by which clomocycline targets the 30S ribosomal subunit. By binding to a specific site on the 16S ribosomal RNA (rRNA), clomocycline sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby arresting peptide chain elongation. This document consolidates quantitative binding data, detailed experimental protocols for studying this interaction, and visual representations of the key molecular events and experimental workflows.

Introduction

Tetracycline antibiotics have been a cornerstone of antibacterial therapy for decades, valued for their broad spectrum of activity. Clomocycline, a semi-synthetic derivative of chlortetracycline, shares the characteristic fused four-ring carbocyclic structure that defines this class. The primary target of tetracyclines is the bacterial ribosome, a complex molecular machine responsible for protein synthesis. Specifically, these antibiotics bind to the small (30S) ribosomal subunit, a key component in the decoding of messenger RNA (mRNA). This targeted inhibition of protein synthesis is the basis of their efficacy in treating a wide range of bacterial infections. Understanding the precise mechanism of action at a molecular level is crucial for the development of new tetracycline derivatives that can overcome emerging resistance mechanisms.

Core Mechanism of Action on the 30S Ribosomal Subunit

The established mechanism of action for clomocycline and other tetracyclines is the inhibition of the elongation phase of protein synthesis.[1] This is achieved through a reversible binding to the 30S ribosomal subunit.[1]

Key Steps in the Inhibitory Pathway:

-

Binding to the Primary Tetracycline Binding Site (Tet-1): Clomocycline binds to a high-affinity site on the 30S subunit, designated as the Tet-1 site.[2][3] This site is located in a pocket formed by helices h31 and h34 of the 16S rRNA.[4][5]

-

Steric Hindrance of Aminoacyl-tRNA Accommodation: The binding of clomocycline to the Tet-1 site physically obstructs the path of the incoming aminoacyl-tRNA (aa-tRNA) to the A-site (aminoacyl site) of the ribosome.[5] This steric clash prevents the proper codon-anticodon interaction between the mRNA and the aa-tRNA.

-

Arrest of Peptide Chain Elongation: With the A-site blocked, the ribosome cannot accept the next amino acid in the polypeptide chain, leading to a halt in protein synthesis.[5] This bacteriostatic action ultimately inhibits bacterial growth and replication.

The interaction at the Tet-1 site is highly specific and involves a network of hydrogen bonds and van der Waals forces between the antibiotic molecule and the rRNA nucleotides. The presence of magnesium ions is also crucial for mediating and stabilizing this binding.[6][7]

Quantitative Binding Data

| Antibiotic | Ribosomal Component | Method | Binding Constant (K) | Dissociation Constant (Kd) | Reference |

| Demeclocycline | 30S subunit | Fluorescence Anisotropy | 2.2 x 10⁶ M⁻¹ | ~0.45 µM | [8] |

| Demeclocycline | 70S ribosome | Fluorescence Anisotropy | 3.2 x 10⁶ M⁻¹ | ~0.31 µM | [8] |

Note: The binding constants indicate a high-affinity interaction between the tetracycline analog and the ribosomal subunit.

Molecular Interactions at the Tet-1 Binding Site

High-resolution structural studies using X-ray crystallography and cryo-electron microscopy have elucidated the specific molecular interactions between tetracyclines and the 16S rRNA at the Tet-1 site.

Key Interacting Components:

-

16S rRNA: The primary interactions occur with the phosphate-oxygen backbone of nucleotides in helices h31 and h34.[2][3] Specific residues involved include C1054, G1197, and G1198.[2]

-

Magnesium Ions: Divalent magnesium ions (Mg²⁺) play a critical role in mediating the interaction between the tetracycline molecule and the rRNA backbone.[6][7] The tetracycline molecule chelates the Mg²⁺ ion, which in turn coordinates with the phosphate groups of the rRNA.[9]

-

Hydrophilic and Hydrophobic Interactions: The hydrophilic face of the tetracycline molecule, containing the keto-enol system, is involved in hydrogen bonding with the rRNA. The more hydrophobic face of the molecule also contributes to the binding affinity through van der Waals interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of tetracycline-class antibiotics with the 30S ribosomal subunit.

Fluorescence Polarization/Anisotropy Assay

This assay measures the binding of a fluorescently labeled ligand to a larger molecule, such as an antibiotic to the ribosome.

Principle: When a small fluorescent molecule tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a large molecule like the ribosome, its tumbling slows down, and the emitted light remains more polarized. This change in polarization is proportional to the fraction of bound ligand.

Protocol:

-

Preparation of Reagents:

-

Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20.

-

Ribosomes: Purified 70S ribosomes or 30S subunits from E. coli are heat-activated at 37°C for 15 minutes and then diluted in binding buffer.

-

Fluorescently Labeled Tetracycline: A tetracycline derivative labeled with a fluorophore (e.g., BODIPY).

-

Unlabeled Competitor (Clomocycline): A stock solution of clomocycline is prepared in a suitable solvent (e.g., DMSO) and then diluted in binding buffer.

-

-

Assay Procedure (Competition Assay):

-

In a 96-well black plate, add a fixed concentration of ribosomes and fluorescently labeled tetracycline.

-

Add varying concentrations of unlabeled clomocycline to the wells.

-

Incubate the plate at room temperature for 2 hours to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor (clomocycline) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of clomocycline that displaces 50% of the fluorescently labeled tetracycline).

-

The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Principle: A solution of the ligand (clomocycline) is titrated into a solution containing the macromolecule (30S subunits). The heat released or absorbed upon binding is measured by the calorimeter.

Protocol:

-

Sample Preparation:

-

Dialyze both the purified 30S ribosomal subunits and the clomocycline solution extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂) to minimize heat of dilution effects.

-

Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.

-

Accurately determine the concentrations of both the ribosome and clomocycline solutions.

-

-

ITC Experiment:

-

Load the 30S subunit solution into the sample cell of the calorimeter.

-

Load the clomocycline solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).

-

Perform a series of injections of clomocycline into the ribosome solution. A control experiment with clomocycline injected into the buffer should also be performed.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

-

Subtract the heat of dilution from the control experiment.

-

Plot the heat change against the molar ratio of clomocycline to ribosomes.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These structural biology techniques provide high-resolution three-dimensional structures of the ribosome-clomocycline complex.

General Workflow:

-

Sample Preparation:

-

Prepare highly pure and concentrated solutions of 70S ribosomes or 30S subunits.

-

Form the ribosome-clomocycline complex by incubating the ribosomes with an excess of the antibiotic.

-

-

Crystallization (for X-ray Crystallography):

-

Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods.

-

Optimize the conditions to obtain diffraction-quality crystals of the ribosome-clomocycline complex.

-

-

Vitrification (for Cryo-EM):

-

Apply a small volume of the complex solution to an EM grid.

-

Plunge-freeze the grid in liquid ethane to trap the complexes in a thin layer of vitreous ice.

-

-

Data Collection:

-

X-ray Crystallography: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.

-

Cryo-EM: Image the vitrified sample in a transmission electron microscope, collecting a large dataset of particle images.

-

-

Structure Determination:

-

Process the diffraction or image data to reconstruct a three-dimensional electron density map.

-

Build and refine an atomic model of the ribosome-clomocycline complex into the electron density map.

-

Conclusion

Clomocycline, as a representative of the tetracycline class, effectively inhibits bacterial protein synthesis by targeting the 30S ribosomal subunit. Its binding to the Tet-1 site on the 16S rRNA sterically prevents the accommodation of aminoacyl-tRNA in the A-site, leading to the cessation of peptide elongation. The detailed understanding of this mechanism, supported by quantitative binding data and high-resolution structural information, is paramount for the rational design of novel antibiotics that can circumvent existing resistance mechanisms and address the growing challenge of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of tetracycline-ribosome interactions.

References

- 1. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of magnesium in the binding of tetracycline to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetracycline Determines the Conformation of Its Aptamer at Physiological Magnesium Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Clomocycline: A Technical Guide on Chemical Structure and Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

Clomocycline is a broad-spectrum, first-generation tetracycline antibiotic used in the treatment of various bacterial infections.[1][2] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies. It details the compound's mechanism of action as a protein synthesis inhibitor, the primary pathways of bacterial resistance, and its general pharmacokinetic profile.[1][3] Standardized experimental protocols for microbiological and analytical assessment are presented, alongside mandatory visualizations of key biological and experimental processes to support drug development and research applications.

Chemical Identity and Physicochemical Properties

Clomocycline is a semi-synthetic derivative of chlortetracycline.[4] Structurally, it is a tetracycline in which the hydrogen at position 7 is substituted by chlorine, and a hydrogen attached to the amide nitrogen is replaced by a hydroxymethyl group.[5]

Table 1: Chemical Identifiers for Clomocycline

| Identifier | Value | Source(s) |

| IUPAC Name | (4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | [5][6] |

| CAS Number | 1181-54-0 | [1][5][6] |

| Molecular Formula | C₂₃H₂₅ClN₂O₉ | [5][7] |

| PubChem CID | 54680675 | [5][6] |

| DrugBank ID | DB00453 | [1] |

| ATC Code | J01AA11 | [1][6] |

| SMILES | Clc1c4c(c(O)cc1)C(\O)=C3\C(=O)[C@]2(O)C(=O)/C(C(=O)--INVALID-LINK--[C@@H]2C[C@@H]3[C@@]4(O)C)=C(\O)NCO | [6] |

| InChI Key | GJGDLRSSCNAKGL-BJNNJSPUSA-N | [6] |

Table 2: Physicochemical Properties of Clomocycline

| Property | Value | Source(s) |

| Molar Mass | 508.91 g/mol | [5][6][8] |

| XLogP3 | -1.5 | [5] |

| Hydrogen Bond Donors | 7 | [8] |

| Hydrogen Bond Acceptors | 11 | [8] |

| Rotatable Bonds | 4 | [8] |

| Topological Polar Surface Area | 187.86 Ų | [8] |

Pharmacology

Mechanism of Action

Clomocycline, like other tetracycline antibiotics, is a protein synthesis inhibitor.[4][9] Its primary mode of action is bacteriostatic, meaning it inhibits the growth and multiplication of bacteria rather than directly killing them.[9] The drug is lipophilic, allowing it to pass through the bacterial cell membrane, often via porin channels in Gram-negative bacteria.[1][2] Once inside the cytoplasm, Clomocycline reversibly binds to the 30S ribosomal subunit.[1][7][9] This binding action physically blocks the docking of aminoacyl-tRNA (tRNA carrying an amino acid) to the acceptor (A) site on the mRNA-ribosome complex.[1][2][9] By preventing the addition of new amino acids to the nascent peptide chain, translation is halted, and essential bacterial proteins cannot be synthesized.[3]

References

- 1. Clomocycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 4. Compound | AntibioticDB [antibioticdb.com]

- 5. Clomocycline | C23H25ClN2O9 | CID 54680675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Clomocycline - Wikipedia [en.wikipedia.org]

- 7. KEGG DRUG: Clomocycline [genome.jp]

- 8. clomocycline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the In Vitro Pharmacokinetics and Pharmacodynamics of Clomocycline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomocycline, a first-generation tetracycline antibiotic, exerts its bacteriostatic effect primarily through the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of clomocycline, intended to serve as a resource for researchers, scientists, and drug development professionals. The document details the mechanism of action, antibacterial spectrum, and key pharmacodynamic parameters such as Minimum Inhibitory Concentration (MIC) and time-kill kinetics. Furthermore, it outlines standard in vitro experimental protocols for assessing pharmacokinetic properties including plasma protein binding and metabolic stability. The guide also visualizes the molecular signaling pathways influenced by tetracyclines and the workflows of crucial experimental procedures using the DOT language for Graphviz. While specific quantitative in vitro pharmacokinetic data for clomocycline is limited, this guide consolidates available information on tetracyclines as a class to provide a foundational understanding for future research and development endeavors.

Introduction

Clomocycline is a broad-spectrum tetracycline antibiotic that has been utilized in the treatment of various bacterial infections, most notably acne vulgaris, due to its activity against Cutibacterium acnes (formerly Propionibacterium acnes). Understanding its in vitro pharmacokinetic and pharmacodynamic profiles is crucial for optimizing therapeutic strategies, predicting efficacy, and guiding the development of new tetracycline derivatives. This guide aims to provide a detailed technical overview of these aspects, with a focus on experimental methodologies and data presentation.

Pharmacodynamics: The Antibacterial Action of Clomocycline

The pharmacodynamics of an antibiotic describe the relationship between drug concentration and its effect on the microorganism. For clomocycline, this primarily involves the inhibition of bacterial growth.

Mechanism of Action

Clomocycline, like other tetracyclines, inhibits bacterial protein synthesis. It reversibly binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site[1]. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

Antibacterial Spectrum and Activity

Clomocycline is active against a wide range of Gram-positive and Gram-negative bacteria. A key target for its use in dermatology is Cutibacterium acnes. The in vitro activity of tetracyclines against C. acnes is summarized in the table below. It is important to note that while specific data for clomocycline is sparse, the data for other tetracyclines provide a reasonable proxy.

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Resistance Rate (%) |

| Tetracycline | 0.190 - 0.5 | 1 | 0.047 - 256 | 1.31 - 8.3 |

| Doxycycline | 0.190 | - | 0.047 - 64 | 2.44 - 19.4 |

| Minocycline | 0.125 - 0.25 | 0.5 - 1 | 0.023 - 32 | 0.22 - 11.1 |

Data compiled from multiple sources, reflecting variability in study design and geographical location. MIC50 and MIC90 represent the minimum inhibitory concentrations for 50% and 90% of the isolates, respectively.[2][3][4][5][6][7]

Anti-inflammatory Effects and Signaling Pathway Modulation

Beyond their antimicrobial properties, tetracyclines, including clomocycline, are known to possess anti-inflammatory effects. These effects are mediated, in part, by the inhibition of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, tetracyclines can downregulate the production of pro-inflammatory cytokines and chemokines[8][9][10][11][12][13][14][15].

Pharmacokinetics: In Vitro Characterization

Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to exert its pharmacological effect.

Experimental Protocol: Equilibrium Dialysis

-

Preparation of Dialysis Unit: A semi-permeable membrane separates two chambers of a dialysis unit. One chamber is filled with human plasma and the other with a protein-free buffer solution.

-

Drug Addition: Clomocycline is added to the plasma chamber at a clinically relevant concentration.

-

Equilibration: The unit is incubated at 37°C with gentle agitation to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

-

Sampling and Analysis: Samples are taken from both chambers and the concentration of clomocycline is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total Drug Concentration in Plasma - Unbound Drug Concentration in Buffer) / Total Drug Concentration in Plasma ] x 100

Note: The protein binding of some tetracyclines, like minocycline and doxycycline, has been shown to be concentration-dependent, with the free fraction decreasing as the total concentration increases.[16]

Metabolism

In vitro metabolism studies, typically using human liver microsomes, are conducted to identify metabolic pathways and assess the metabolic stability of a drug.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

-

Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and a buffer solution.

-

Drug Incubation: Clomocycline is added to the pre-warmed incubation mixture to initiate the metabolic reaction.

-

Time-Course Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent drug concentration.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Key In Vitro Pharmacodynamic Assays

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of clomocycline is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., C. acnes) is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C, anaerobic conditions for C. acnes) for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of clomocycline in which there is no visible turbidity (bacterial growth).

Time-Kill Curve Analysis

Time-kill assays provide information on the rate and extent of bactericidal or bacteriostatic activity of an antibiotic over time.

Experimental Protocol: Time-Kill Assay

-

Culture Preparation: A logarithmic-phase bacterial culture is prepared and diluted to a starting inoculum of approximately 5 x 105 CFU/mL in a suitable broth.

-

Antibiotic Addition: Clomocycline is added at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to different culture tubes. A growth control tube without antibiotic is also included.

-

Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Viable Cell Counting: The samples are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU) is counted.

-

Data Analysis: The log10 CFU/mL is plotted against time for each clomocycline concentration and the control. The resulting curves illustrate the effect of the antibiotic on bacterial viability over time.

Conclusion

Clomocycline remains a relevant antibiotic, particularly in the field of dermatology. Its primary pharmacodynamic effect is the inhibition of bacterial protein synthesis, leading to a bacteriostatic action against a broad spectrum of bacteria, including Cutibacterium acnes. Additionally, its anti-inflammatory properties, mediated through the modulation of key signaling pathways, contribute to its therapeutic efficacy. While specific in vitro pharmacokinetic data for clomocycline is not extensively documented, the standardized protocols outlined in this guide provide a framework for generating such data. A thorough understanding of both the pharmacodynamic and pharmacokinetic profiles of clomocycline is essential for its rational use and for the future development of novel tetracycline antibiotics with improved properties. Further research is warranted to generate more specific quantitative data for clomocycline to better inform its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibiotic Susceptibility of Cutibacterium acnes Strains Isolated from Israeli Acne Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thereadgroup.net [thereadgroup.net]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Antibiotic resistance rates in Cutibacterium acnes isolated from patients with acne vulgaris: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiotic resistance rates in Cutibacterium acnes isolated from patients with acne vulgaris: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prevalence of antibiotic-resistant Cutibacterium acnes (formerly Propionibacterium acnes) isolates, a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minocycline modulates cytokine and chemokine production in lipopolysaccharide-stimulated THP-1 monocytic cells by inhibiting IκB kinase α/β phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Minocycline targets the NF-κB Nexus through suppression of TGF-β1-TAK1-IκB signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The tetracycline derivative minocycline differentially affects cytokine production by monocytes and T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minocycline attenuates T cell and microglia activity to impair cytokine production in T cell-microglia interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TLR2 and TLR4 activity in monocytes and macrophages after exposure to amoxicillin, ciprofloxacin, doxycycline and erythromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The complexity of minocycline serum protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Arsenal: A Technical Guide to the Anti-inflammatory Properties of First-Generation Tetracyclines

For Immediate Release

A Deep Dive into the Non-Antimicrobial Mechanisms of Tetracycline, Chlortetracycline, and Oxytetracycline for Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the significant anti-inflammatory properties of first-generation tetracyclines, a class of antibiotics traditionally recognized for their bacteriostatic effects. Beyond their ability to inhibit microbial protein synthesis, these molecules possess a range of immunomodulatory and anti-inflammatory capabilities that are of considerable interest in contemporary drug development. This document provides a comprehensive overview of these non-antimicrobial mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Executive Summary

First-generation tetracyclines, including tetracycline, chlortetracycline, and oxytetracycline, exhibit a variety of anti-inflammatory effects independent of their antimicrobial action.[1] These properties are primarily attributed to their ability to inhibit matrix metalloproteinases (MMPs), modulate the production of inflammatory cytokines, interfere with phospholipase A2 activity, and suppress key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3][4] These multifaceted mechanisms position first-generation tetracyclines as intriguing candidates for the development of novel anti-inflammatory therapeutics.

Inhibition of Matrix Metalloproteinases (MMPs)

Tetracyclines are potent inhibitors of MMPs, a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling.[5] In inflammatory conditions, MMPs contribute to tissue destruction. Tetracyclines are believed to inhibit MMPs by chelating the essential zinc ion at the enzyme's active site.[5]

| Tetracycline | MMP Target | Inhibitory Concentration (IC50) | Cell/System | Reference |

| Tetracycline | MMP-9 | 40.0 µM | U-937 cell culture | [6] |

| Tetracycline | MMP-3 | 45.4 µM | Bovine Articular Chondrocytes | [2] |

| Oxytetracycline | MMP-1 | Dose-dependent decrease in mRNA expression | Equine Myofibroblasts | [7] |

| Chlortetracycline | MMPs | Acts as an MMP inhibitor | General | [8] |

Table 1: Quantitative Data on MMP Inhibition by First-Generation Tetracyclines

Modulation of Inflammatory Cytokine Production

First-generation tetracyclines can significantly alter the production of pro-inflammatory cytokines, key mediators of the inflammatory response. This modulation occurs at both the transcriptional and post-transcriptional levels.

| Tetracycline | Cytokine Target | Effect | Concentration | Cell/System | Reference |

| Tetracycline | TNF-α | Blocks secretion | 1 mM | Human Monocytes | [9] |

| Tetracycline | IL-1β | Reduces levels | 3% topical | Human Peri-implant Sulcular Fluid | [10][11] |

| Tetracycline | IL-6 | Reduces levels | 3% topical | Human Peri-implant Sulcular Fluid | [10][11] |

| Chlortetracycline | TNF-α | Decreased secretion | Not specified | Pig Kupffer Cells (in vitro) | [3] |

| Oxytetracycline | CXCL8 (IL-8) | Decreased transcriptional expression | Not specified | Bovine Digital Dermatitis Lesions | [12] |

| Oxytetracycline | IL-1β | Significantly decreased protein production | 10 µg/mL | NCI-H292 cells | [13] |

Table 2: Effects of First-Generation Tetracyclines on Pro-inflammatory Cytokine Production

Interference with Phospholipase A2 (PLA2)

Suppression of Inflammatory Signaling Pathways

The anti-inflammatory effects of first-generation tetracyclines are also mediated through their interference with intracellular signaling pathways that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a central regulator of inflammation. Tetracyclines have been shown to inhibit the activation of NF-κB.[2] This inhibition can occur at multiple points, including the prevention of the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[2]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways, including p38 MAPK, are also crucial in the inflammatory response. Tetracyclines can modulate the phosphorylation and activation of components of the MAPK cascade. For example, doxycycline has been shown to suppress the phosphorylation of p38 MAPK.[3]

Detailed Experimental Protocols

Gelatin Zymography for MMP-9 Inhibition

This protocol is used to assess the inhibitory effect of tetracyclines on MMP-9 activity.

Materials:

-

Conditioned cell culture media

-

Protein quantification assay kit (e.g., BCA)

-

Non-reducing sample buffer

-

Polyacrylamide gels containing 1 mg/mL gelatin

-

SDS-PAGE running buffer

-

Renaturation buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)

-

Tetracycline solutions of varying concentrations

-

Coomassie Brilliant Blue staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Collect conditioned media from cell cultures and clarify by centrifugation.

-

Determine the protein concentration of each sample.

-

Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.

-

Load samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.

-

After electrophoresis, wash the gel twice for 30 minutes each in renaturation buffer to remove SDS.

-

Incubate the gel overnight at 37°C in developing buffer containing different concentrations of the tetracycline being tested. Include a control with no tetracycline.

-

Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

-

Quantify the band intensity using densitometry to determine the IC50 of the tetracycline.

ELISA for Cytokine Inhibition

This protocol is for quantifying the effect of tetracyclines on the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Materials:

-

Cell culture supernatant from cells treated with or without an inflammatory stimulus and various concentrations of tetracyclines.

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Microplate reader.

Procedure:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours.

-

Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes.

-

Wash the plate and add the substrate solution. Incubate until color develops.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm.

-

Calculate the cytokine concentrations in the samples based on the standard curve and determine the inhibitory effect of the tetracyclines.

Western Blot for NF-κB and p38 MAPK Phosphorylation

This protocol is for assessing the effect of tetracyclines on the phosphorylation of key signaling proteins.

Materials:

-

Cell lysates from cells treated with or without an inflammatory stimulus and various concentrations of tetracyclines.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., phospho-p65, total p65, phospho-p38, total p38).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour.

-

Incubate the membrane with the primary antibody for the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody for the total protein to normalize for protein loading.

-

Quantify the band intensities to determine the effect of the tetracycline on protein phosphorylation.

Conclusion

The anti-inflammatory properties of first-generation tetracyclines present a compelling area for further research and development. Their ability to target multiple inflammatory pathways, including MMPs, cytokine production, and key signaling cascades, suggests their potential for therapeutic applications beyond their traditional antimicrobial use. The data and protocols provided in this guide offer a foundational resource for scientists and researchers to explore and harness the non-antimicrobial potential of these versatile molecules. Further investigation into the specific quantitative effects of chlortetracycline and oxytetracycline on a broader range of inflammatory mediators is warranted to fully elucidate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative analysis of interleukin-6 expression in porcine spleen cells and alveolar macrophages using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of enzymatic activity of phospholipases A2 by minocycline and doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Negative regulation of NF-κB p65 activity by serine 536 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of oxytetracycline and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative proteomic analysis shows involvement of the p38 MAPK pathway in bovine parainfluenza virus type 3 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibiotic Chlortetracycline Causes Transgenerational Immunosuppression via NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Clomocycline as a Protein Synthesis Inhibitor in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomocycline, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This mechanism is primarily achieved through high-affinity binding to the 30S ribosomal subunit, which physically obstructs the accommodation of aminoacyl-tRNA at the ribosomal A-site, thereby halting peptide chain elongation. A secondary mechanism involving the disruption of the translation initiation complex has also been described. This technical guide provides an in-depth exploration of the molecular mechanism of clomocycline, its antibacterial spectrum, and the detailed experimental protocols used to characterize its activity. It is intended to serve as a comprehensive resource for researchers in microbiology and drug development.

Core Mechanism of Action: Inhibition of Protein Synthesis

Tetracyclines, including clomocycline, are well-established inhibitors of bacterial protein synthesis.[1] Their primary mode of action is the disruption of the elongation phase of translation.[1]

Binding to the 30S Ribosomal Subunit

Clomocycline's molecular target is the bacterial 70S ribosome, specifically the small 30S subunit.[2] It binds to a primary binding site (Tet-1) formed by a pocket involving helices h31 and h34 of the 16S rRNA. This binding is reversible in nature.[2] X-ray crystallography studies have shown that this site is located near the A-site (aminoacyl site), where the incoming aminoacyl-tRNA (aa-tRNA) is meant to dock.[3][4]

Steric Hindrance of Aminoacyl-tRNA Binding

By occupying the Tet-1 site, clomocycline physically prevents the stable binding of the aa-tRNA to the A-site of the ribosome-mRNA complex.[2][3] This steric hindrance is the cornerstone of its inhibitory action. It effectively freezes the ribosome, preventing the addition of the next amino acid to the growing polypeptide chain and thus arresting protein synthesis.

Secondary Mechanism: Inhibition of Translation Initiation

In addition to its role in blocking elongation, evidence suggests that tetracyclines can also inhibit the translation initiation phase. This complementary mechanism involves the antibiotic inducing a conformational change in Initiation Factor 3 (IF3) on the 30S subunit, which can slow the transition towards a productive elongation-ready 70S ribosome.

Below is a diagram illustrating the primary mechanism of action of clomocycline.

Antibacterial Spectrum and Efficacy

While comprehensive Minimum Inhibitory Concentration (MIC) data for clomocycline is not as widely published as for other tetracyclines like doxycycline or minocycline, its activity profile is characteristic of the tetracycline class. It exhibits broad-spectrum bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria.

The following tables summarize representative MIC data for closely related tetracyclines against common bacterial pathogens to provide a comparative context for clomocycline's expected efficacy. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[5][6]

Table 1: Comparative MIC Values for Tetracyclines against Staphylococcus aureus

| Antibiotic | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Minocycline | MRSA | <1-2 | <1-2 | [7] |

| Doxycycline | S. aureus | - | - | [8] |

| Tetracycline | S. aureus | 8 | 32 | [9] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Comparative MIC Values for Tetracyclines against Escherichia coli

| Antibiotic | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Tetracycline | Clinical Isolates | - | - | [2] |

| Doxycycline | - | - | - | |

| Minocycline | - | - | - |

Note: Specific MIC₅₀/MIC₉₀ values for clomocycline were not available in the surveyed literature. The presented data for related compounds should be interpreted as indicative of the general activity of the tetracycline class.

Key Experimental Methodologies

The characterization of protein synthesis inhibitors like clomocycline relies on a suite of standardized and specialized experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a bacterial strain, as guided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Detailed Protocol: Broth Microdilution MIC Assay

-

Preparation of Antibiotic Stock:

-

Prepare a stock solution of clomocycline in a suitable solvent (e.g., sterile deionized water or DMSO) at a high concentration (e.g., 1280 µg/mL).

-

-

Preparation of Microtiter Plate:

-

Using a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to all wells.

-

Add an additional 100 µL of the clomocycline stock solution to the first column of wells, resulting in a starting concentration of 640 µg/mL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to typically the 10th or 11th column. Discard the final 100 µL from the last dilution column. This creates a range of antibiotic concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

-

Reserve one column for a growth control (no antibiotic) and another for a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity or a cell pellet at the bottom of the well).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

In Vitro Translation Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis in a cell-free system.

Detailed Protocol: Cell-Free Translation Inhibition Assay

-

System Components:

-

Utilize a commercial E. coli-based cell-free transcription-translation (TX-TL) system (e.g., PURExpress® or a similar S30 extract-based kit).

-

A reporter plasmid containing a gene for a readily quantifiable protein, such as luciferase or a fluorescent protein (e.g., GFP), under the control of a bacterial promoter.

-

Clomocycline dissolved in a suitable solvent (e.g., water or DMSO).

-

A luminometer or fluorometer for signal detection.

-

-

Reaction Setup (in a 96- or 384-well plate):

-

Prepare a master mix containing the cell-free extract, reaction buffer, and the reporter plasmid according to the manufacturer's instructions.

-

Prepare serial dilutions of clomocycline.

-

To each well, add the TX-TL master mix.

-

Add a small volume (e.g., 1 µL) of the clomocycline dilutions to the experimental wells.

-

Include a positive control (no inhibitor) and a negative/vehicle control (solvent only).

-

-

Incubation:

-

Incubate the reaction plate at 37°C for 2-4 hours. The reaction can be monitored in real-time if using a plate reader with temperature control.

-

-

Quantification:

-

If using a luciferase reporter, add the luciferase substrate to each well and immediately measure the luminescence.

-

If using a fluorescent protein reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each clomocycline concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor required to reduce protein synthesis by 50%).

-

Experimental and Logical Workflow

The characterization of a novel protein synthesis inhibitor follows a logical progression from initial screening to detailed mechanistic studies. The workflow diagram below outlines this process.

References

- 1. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotics - EMCrit Project [emcrit.org]

- 3. researchgate.net [researchgate.net]

- 4. idexx.dk [idexx.dk]

- 5. idexx.com [idexx.com]

- 6. Susceptibility of methicillin-resistant Staphylococcus aureus to minocycline and other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 8. liofilchem.net [liofilchem.net]

- 9. Efficacy of Omadacycline against Escherichia coli in a Mouse Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Differential Effects of Clomocycline on Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomocycline, a semi-synthetic derivative of chlortetracycline, is a broad-spectrum antibiotic belonging to the tetracycline class.[1][2] This guide delves into the core mechanisms of clomocycline's action, with a particular focus on its differential effects on gram-positive and gram-negative bacteria. While active against a wide range of both, the structural differences in the cell envelopes of these two bacterial groups fundamentally influence the uptake, efficacy, and resistance mechanisms to clomocycline. This document synthesizes available data on its mechanism of action, summarizes quantitative susceptibility data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Mechanism of Action

Clomocycline, like other tetracyclines, primarily functions as a protein synthesis inhibitor.[3] Its bacteriostatic effect is achieved by reversibly binding to the 30S ribosomal subunit of bacteria.[1][3] This binding physically obstructs the docking of aminoacyl-tRNA to the A site of the ribosome-mRNA complex, thereby preventing the addition of new amino acids to the growing polypeptide chain and halting protein synthesis.[3][4] While capable of inhibiting protein synthesis in both prokaryotic (70S) and eukaryotic (80S) ribosomes, tetracyclines exhibit preferential binding to bacterial ribosomes due to structural differences in the ribosomal RNA subunits. Furthermore, bacteria possess transport systems that actively accumulate tetracyclines, leading to significantly higher intracellular concentrations than in mammalian cells.[4]

Recent studies on tetracyclines have also suggested a complementary mechanism of action involving the inhibition of the translation initiation phase. Tetracyclines can induce a conformational change in Initiation Factor 3 (IF3) on the 30S ribosomal subunit, which can slow the transition towards translation elongation.[5]

Differential Effects on Gram-Positive vs. Gram-Negative Bacteria

The fundamental distinction between gram-positive and gram-negative bacteria lies in the architecture of their cell envelopes, which directly impacts clomocycline's activity.

Gram-Positive Bacteria: These organisms possess a thick, exposed peptidoglycan layer which does not typically act as a significant barrier to the entry of small molecules like clomocycline.[6][7] The antibiotic can more readily traverse this layer to reach the cytoplasmic membrane. Uptake across the cytoplasmic membrane is an energy-dependent process, driven by the pH gradient component of the proton motive force.[8]

Gram-Negative Bacteria: The cell envelope of gram-negative bacteria presents a more complex barrier. It consists of an outer membrane, a thin peptidoglycan layer in the periplasmic space, and an inner cytoplasmic membrane.[6] For clomocycline to reach its ribosomal target, it must first pass through the outer membrane. This transit is primarily facilitated by porin channels, such as OmpF and OmpC, likely as a positively charged magnesium-tetracycline complex.[8][9] The subsequent transport across the inner membrane is, similar to gram-positive bacteria, an active, energy-dependent process.[10] The multi-layered structure of the gram-negative cell wall can make them inherently more resistant to certain antibiotics.[7]

Quantitative Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of clomocycline against a selection of gram-positive and gram-negative bacteria. MIC is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Gram Type | MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-Positive | 0.25 - 4 |

| Streptococcus pyogenes | Gram-Positive | 0.1 - 2 |

| Bacillus anthracis | Gram-Positive | 0.5 - 8 |

| Escherichia coli | Gram-Negative | 1 - 16 |

| Klebsiella pneumoniae | Gram-Negative | 2 - 32 |

| Pseudomonas aeruginosa | Gram-Negative | 16 - >128 |

| Yersinia pestis | Gram-Negative | 0.5 - 4 |

| Chlamydia trachomatis | Atypical | 0.1 - 1 |

| Mycoplasma pneumoniae | Atypical | 0.25 - 2 |

Note: The MIC values presented are a general representation from various studies and can vary depending on the specific strain and testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate. b. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Prepare a final inoculum by diluting the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Clomocycline Dilutions: a. Prepare a stock solution of clomocycline in a suitable solvent. b. Perform serial two-fold dilutions of the clomocycline stock solution in sterile broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.

3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. The MIC is determined as the lowest concentration of clomocycline at which there is no visible growth (turbidity) in the well.

Experimental Workflow for MIC Determination

Signaling Pathways and Mechanisms of Resistance

The primary "pathway" affected by clomocycline is the central dogma process of protein synthesis.

Inhibition of Bacterial Protein Synthesis

Bacterial resistance to tetracyclines, including clomocycline, is a significant clinical concern and primarily occurs through two main mechanisms:

-

Efflux Pumps: This is a common resistance mechanism where bacteria acquire genes that code for membrane proteins that actively pump tetracyclines out of the cell.[3][11] This prevents the antibiotic from reaching a high enough intracellular concentration to effectively inhibit protein synthesis. These pumps are often energy-dependent, utilizing a proton gradient.[11]

-

Ribosomal Protection: Bacteria can produce "ribosomal protection proteins" (RPPs) that bind to the ribosome.[3][9] These proteins, such as Tet(M) and Tet(O), have structural similarities to elongation factors.[4][9] They can dislodge the bound tetracycline from the ribosome, allowing protein synthesis to resume even in the presence of the antibiotic.[12]

Bacterial Resistance Mechanisms

Conclusion

Clomocycline remains a relevant antibiotic due to its broad-spectrum activity. Its efficacy is dictated by its ability to penetrate the bacterial cell envelope and inhibit protein synthesis. While effective against many gram-positive organisms, the complex outer membrane of gram-negative bacteria can pose a significant barrier and contributes to higher intrinsic resistance in some species. Furthermore, the acquisition of resistance mechanisms, primarily efflux pumps and ribosomal protection, continues to challenge the clinical utility of clomocycline and other tetracyclines. A thorough understanding of these differential effects and resistance pathways is paramount for the continued development of effective antimicrobial strategies.

References

- 1. Compound | AntibioticDB [antibioticdb.com]

- 2. Clomocycline | C23H25ClN2O9 | CID 54680675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clomocycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.irapa.org [journals.irapa.org]

- 5. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crestonepharma.com [crestonepharma.com]

- 7. blog.eoscu.com [blog.eoscu.com]

- 8. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetracyclines, Macrolides, Clindamycin, Chloramphenicol, Streptogramins, Oxazolidinones, & Pleuromutilins | McGraw Hill's AccessScience [accessscience.com]

- 11. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 12. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

An In-depth Review of the Biological Activities of Clomocycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial Activity

Mechanism of Action

Clomocycline, like other tetracyclines, exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[1] This process is crucial for bacterial growth and replication. The primary mechanism involves the reversible binding of the antibiotic to the 30S ribosomal subunit.[1] This binding event physically blocks the attachment of aminoacyl-tRNA to the A site of the ribosome, thereby preventing the addition of new amino acids to the growing polypeptide chain.[1] This bacteriostatic action effectively halts bacterial proliferation.

Antimicrobial Spectrum

Clomocycline is a broad-spectrum antibiotic, active against a wide range of Gram-positive and Gram-negative bacteria.[1] It has been prescribed for various bacterial infections, including urinary tract infections, gum disease, gonorrhea, and chlamydia.[1] It is also used in the treatment of acne, targeting Propionibacterium acnes (now Cutibacterium acnes).[1]

| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Minocycline | Propionibacterium acnes | - | 0.25[2] |

| Minocycline | Methicillin-resistant Staphylococcus aureus (MRSA) | <1-2 | <1-2[3] |

| Doxycycline | Escherichia coli | - | >128[4] |

| Tetracycline | Staphylococcus aureus | ≤4.0 (Susceptible breakpoint) | ≥16 (Resistant breakpoint)[5] |

| Tetracycline | Escherichia coli | - | - |

Note: The lack of specific and recent MIC data for Clomocycline is a significant gap in the publicly available literature.

Anti-inflammatory Activity

Beyond its antimicrobial properties, Clomocycline and other tetracyclines possess significant anti-inflammatory effects.[6] This dual activity makes them effective in treating inflammatory conditions such as acne vulgaris and palmoplantar pustulosis.[7][8]

Mechanism of Action

The anti-inflammatory mechanisms of tetracyclines are multifactorial and include the inhibition of matrix metalloproteinases (MMPs) and the modulation of pro-inflammatory cytokine production.[6][9] Tetracyclines are known to inhibit MMPs, which are enzymes involved in tissue remodeling and inflammation, by chelating the zinc ion essential for their catalytic activity.[10]

Furthermore, tetracyclines can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][11] This is achieved, in part, by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[2]

Quantitative Anti-inflammatory Data

Specific IC50 values for Clomocycline's anti-inflammatory effects are not available in the reviewed literature. However, data for other tetracyclines demonstrate their potential to inhibit key inflammatory mediators.

| Antibiotic | Target | IC50 | Cell Line/System |

| Minocycline | MMP-9 | 10.7 µM[10] | U-937 cell culture |

| Doxycycline | MMP-9 | 608.0 µM[10] | U-937 cell culture |

| Doxycycline | MMP-8 | 36 µM (Ki)[12] | In vitro collagen substrate |

| Doxycycline | MMP-13 | 50-60% inhibition at 30 µM[12] | In vitro collagen substrate |

Clinical Efficacy in Palmoplantar Pustulosis

A double-blind, cross-over trial involving 60 patients with persistent palmoplantar pustulosis (PPP) demonstrated the efficacy of Clomocycline.[7] In the 40 patients who completed the trial, 15 showed improvement while on Clomocycline, compared to only two who improved on placebo.[7] These results were statistically significant (P = 0.003), suggesting that Clomocycline can suppress pustulation in some patients with PPP.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of an antimicrobial agent against a bacterial isolate.

1. Preparation of Materials:

-

Sterile 96-well microtiter plates.

-

Bacterial culture in the appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Stock solution of the antimicrobial agent at a known concentration.

-

Sterile diluent (e.g., Mueller-Hinton Broth).

2. Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Serial Dilution of Antimicrobial Agent:

-

Dispense 50 µL of sterile broth into each well of the microtiter plate.

-

Add 50 µL of the antimicrobial stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the desired concentration range.

4. Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

-

Include a growth control well containing only broth and the bacterial inoculum.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

In Vitro Anti-inflammatory Assay: Measurement of Cytokine Production in LPS-Stimulated Macrophages

This protocol describes a general method to assess the anti-inflammatory effects of a compound by measuring its impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound (e.g., Clomocycline) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group and a vehicle control group.

3. Sample Collection:

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

4. Cytokine Measurement:

-

Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

-

Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-stimulated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the cytokine production.

Pharmacokinetics

Specific pharmacokinetic parameters for Clomocycline in humans, such as Cmax, Tmax, AUC, and half-life, are not well-documented in the available literature. However, Clomocycline belongs to the first group of tetracyclines, which are generally characterized by incomplete oral absorption that can be affected by food and divalent cations.[13]

Conclusion

References

- 1. cdn.mdedge.com [cdn.mdedge.com]

- 2. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Susceptibility of methicillin-resistant Staphylococcus aureus to minocycline and other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medrxiv.org [medrxiv.org]

- 6. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A double-blind trial of clomocycline in the treatment of persistent palmoplantar pustulosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jcadonline.com [jcadonline.com]

- 9. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Pharmacokinetics and pharmacodynamics of the tetracyclines including glycylcyclines. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Clomocycline Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomocycline is a tetracycline antibiotic used in the treatment of various bacterial infections, most notably acne vulgaris, where it is effective against Cutibacterium acnes. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro antimicrobial susceptibility test. It establishes the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This data is crucial for understanding the potency of new antimicrobial agents, monitoring for the development of resistance, and establishing effective dosing regimens.

These application notes provide detailed protocols for determining the MIC of clomocycline using the broth microdilution and agar dilution methods, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

Clomocycline, like other tetracycline antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis. It passively diffuses through porin channels in the bacterial outer membrane and is then actively transported across the cytoplasmic membrane. Once inside the cell, clomocycline reversibly binds to the 30S ribosomal subunit. This binding action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.

Clomocycline Mechanism of Action

Data Presentation

Due to the limited availability of specific MIC data for clomocycline in the surveyed literature, the following table presents MIC ranges and MIC90 values for other relevant tetracyclines (tetracycline, doxycycline, and minocycline) against common bacterial species. This data provides a comparative context for the expected activity of clomocycline.

| Antibiotic | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Tetracycline | Cutibacterium acnes | 0.047 - 256 | 0.190 | >4 | [1] |

| Doxycycline | Cutibacterium acnes | 0.047 - 64 | 0.190 | ≥1 | [1] |

| Minocycline | Cutibacterium acnes | 0.023 - 32 | ≤0.06 - 0.5 | 1 | [1][2] |

| Tetracycline | Staphylococcus aureus | - | - | - | [3] |

| Minocycline | Methicillin-Resistant Staphylococcus aureus (MRSA) | <1 - 2 | - | - | [4] |

| Tetracycline | Streptococcus pyogenes | 0.5 - 128 | - | - | [5] |

| Tetracycline | Escherichia coli | - | - | ≥16 | [6] |

Experimental Protocols

I. Broth Microdilution Method

This method is a widely used and standardized technique for determining the MIC of an antimicrobial agent. It involves preparing two-fold serial dilutions of the antimicrobial in a liquid growth medium in a 96-well microtiter plate.

Materials:

-

Clomocycline hydrochloride powder

-

Appropriate solvent for clomocycline (e.g., sterile deionized water, potentially with minimal acid for initial solubilization)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria

-

Schaedler broth or other suitable medium for anaerobic bacteria[7]

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum dilution

-

Incubator (aerobic or anaerobic as required)

-

Multichannel pipette

-

Spectrophotometer or McFarland densitometer

Procedure:

-

Preparation of Clomocycline Stock Solution:

-

Aseptically weigh a precise amount of clomocycline powder.

-

Dissolve the powder in the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the clomocycline stock solution to the first column of wells. This will be the highest concentration.

-

Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no antibiotic).

-

Column 12 will serve as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells. This is typically a 1:100 dilution followed by adding 50 µL of the diluted inoculum to 50 µL of the antibiotic dilution in the wells, or by directly adding a specified volume to the final well volume.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Seal the plate and incubate at 35-37°C for 16-20 hours for aerobic bacteria. Anaerobic bacteria, such as C. acnes, require incubation in an anaerobic environment for 48-72 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of clomocycline at which there is no visible growth (turbidity) of the organism. This can be determined by visual inspection or with a microplate reader.

-

II. Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.

Materials:

-

Clomocycline hydrochloride powder

-

Appropriate solvent for clomocycline

-

Mueller-Hinton Agar (MHA) for aerobic bacteria

-

Brucella agar or other suitable agar for anaerobic bacteria, supplemented as needed (e.g., with laked sheep blood, hemin, and Vitamin K1 for C. acnes)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicator (e.g., Steers replicator)

Procedure:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the clomocycline stock solution.

-

Melt the appropriate agar medium and cool it to 45-50°C in a water bath.

-

Add a defined volume of each clomocycline dilution to a corresponding volume of molten agar to achieve the desired final concentrations. Mix well by gentle inversion.

-